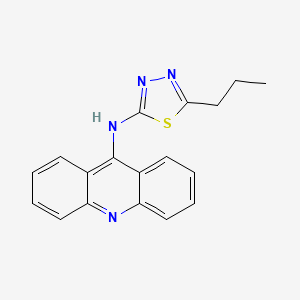
N-(5-propyl-1,3,4-thiadiazol-2-yl)-9-acridinamine
Übersicht
Beschreibung
N-(5-propyl-1,3,4-thiadiazol-2-yl)-9-acridinamine, also known as PTAC, is a synthetic compound that belongs to the class of acridine derivatives. PTAC has gained significant attention in scientific research due to its potential applications in various fields, including medicine and biology.
Wirkmechanismus
The mechanism of action of N-(5-propyl-1,3,4-thiadiazol-2-yl)-9-acridinamine is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in cell signaling and metabolism. N-(5-propyl-1,3,4-thiadiazol-2-yl)-9-acridinamine has been shown to interact with DNA and RNA, leading to changes in gene expression and cellular function. Additionally, N-(5-propyl-1,3,4-thiadiazol-2-yl)-9-acridinamine has been found to induce oxidative stress and disrupt mitochondrial function, leading to cell death.
Biochemical and Physiological Effects:
N-(5-propyl-1,3,4-thiadiazol-2-yl)-9-acridinamine has been found to have a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune function. N-(5-propyl-1,3,4-thiadiazol-2-yl)-9-acridinamine has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, the exact mechanisms underlying these effects are not well understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-propyl-1,3,4-thiadiazol-2-yl)-9-acridinamine has several advantages for use in lab experiments, including its high purity and stability, ease of synthesis, and versatility for use in various applications. However, N-(5-propyl-1,3,4-thiadiazol-2-yl)-9-acridinamine also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-(5-propyl-1,3,4-thiadiazol-2-yl)-9-acridinamine, including the development of new N-(5-propyl-1,3,4-thiadiazol-2-yl)-9-acridinamine derivatives with enhanced activity and specificity, the investigation of N-(5-propyl-1,3,4-thiadiazol-2-yl)-9-acridinamine's potential as a therapeutic agent for various diseases, and the exploration of its potential in new applications, such as biosensors and drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of N-(5-propyl-1,3,4-thiadiazol-2-yl)-9-acridinamine.
Wissenschaftliche Forschungsanwendungen
N-(5-propyl-1,3,4-thiadiazol-2-yl)-9-acridinamine has shown potential in various scientific research applications, including cancer therapy, antimicrobial activity, and fluorescent imaging. In cancer therapy, N-(5-propyl-1,3,4-thiadiazol-2-yl)-9-acridinamine has been found to induce apoptosis (programmed cell death) in cancer cells by targeting specific proteins involved in cell survival and proliferation. N-(5-propyl-1,3,4-thiadiazol-2-yl)-9-acridinamine has also demonstrated significant antimicrobial activity against a range of bacterial and fungal strains, making it a promising candidate for the development of new antibiotics. Additionally, N-(5-propyl-1,3,4-thiadiazol-2-yl)-9-acridinamine has been used as a fluorescent probe in imaging studies to detect specific biomolecules and cellular structures.
Eigenschaften
IUPAC Name |
N-acridin-9-yl-5-propyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S/c1-2-7-16-21-22-18(23-16)20-17-12-8-3-5-10-14(12)19-15-11-6-4-9-13(15)17/h3-6,8-11H,2,7H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPZQUUICWETQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-propyl-1,3,4-thiadiazol-2-yl)acridin-9-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-chloro-5-({[(5-{[(4-chlorobenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4078871.png)
![1-[(3-nitrophenyl)sulfonyl]-4-(phenylacetyl)piperazine](/img/structure/B4078883.png)
![3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4078889.png)

![1-benzyl-5-chloro-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4078904.png)
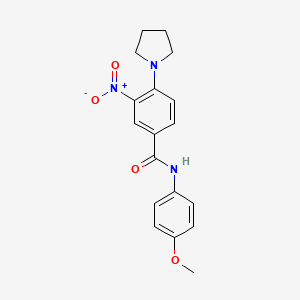
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4078919.png)
![5,5'-[2-(3,4-dimethoxyphenyl)-1,1-ethenediyl]bis(1-phenyl-1H-tetrazole)](/img/structure/B4078923.png)
![ethyl 5-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4078925.png)
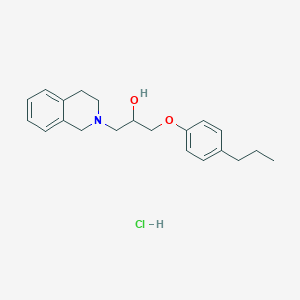
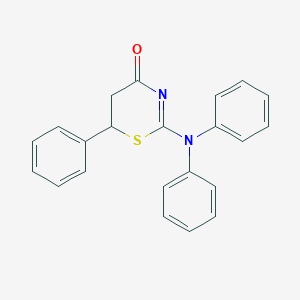
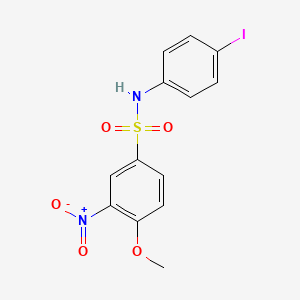
![N-(4-{[(4-bromophenyl)amino]carbonyl}phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4078955.png)
![ethyl 4-{2-[(2,4-dichlorobenzoyl)amino]-5-iodobenzoyl}-1-piperazinecarboxylate](/img/structure/B4078964.png)